molecular formula C17H25ClN2O2 B12982593 tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride

tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride

Cat. No.: B12982593
M. Wt: 324.8 g/mol
InChI Key: TYXDLCLCOFHNBH-UHFFFAOYSA-N
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Description

tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride: is a chemical compound with the molecular formula C17H25ClN2O2. It is a spirocyclic compound, which means it contains a unique ring structure where two rings are connected through a single atom. This compound is often used in scientific research and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride typically involves multiple steps. One common method includes the reaction of tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying ring strain and reactivity .

Biology: In biological research, this compound is used to study enzyme interactions and protein binding. Its structure allows it to act as a ligand in various biochemical assays .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is studied for its effects on neurological pathways and potential use in treating neurological disorders .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The spirocyclic structure allows it to fit into unique binding sites, making it a valuable tool for studying molecular interactions .

Comparison with Similar Compounds

  • tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate
  • tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate hemioxalate
  • tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride

Uniqueness: tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride is unique due to its benzyl group, which enhances its reactivity and binding affinity compared to other similar compounds. This makes it particularly useful in medicinal chemistry and biochemical research .

Properties

Molecular Formula

C17H25ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate;hydrochloride

InChI

InChI=1S/C17H24N2O2.ClH/c1-16(2,3)21-15(20)18-12-17(13-18)9-10-19(17)11-14-7-5-4-6-8-14;/h4-8H,9-13H2,1-3H3;1H

InChI Key

TYXDLCLCOFHNBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCN2CC3=CC=CC=C3.Cl

Origin of Product

United States

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